4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate
CAS No.:
Cat. No.: VC17484808
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H23NO5 |
---|---|
Molecular Weight | 273.33 g/mol |
IUPAC Name | 4-O-tert-butyl 3-O-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate |
Standard InChI | InChI=1S/C13H23NO5/c1-6-17-11(15)10-9(2)18-8-7-14(10)12(16)19-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
Standard InChI Key | HMMIAUXXMMDHJN-VHSXEESVSA-N |
Isomeric SMILES | CCOC(=O)[C@H]1[C@@H](OCCN1C(=O)OC(C)(C)C)C |
Canonical SMILES | CCOC(=O)C1C(OCCN1C(=O)OC(C)(C)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound belongs to the morpholine class of heterocycles, featuring a six-membered ring containing one oxygen and one nitrogen atom. Its stereochemistry is defined by the (2S,3R) configuration, which imposes specific spatial constraints on its reactivity. The tert-butyl group at position 4 and the ethyl ester at position 3 contribute to steric bulk and electronic modulation, influencing its interactions in catalytic and biological systems .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₃NO₅ |
Molecular Weight | 273.33 g/mol |
IUPAC Name | 4-O-tert-butyl 3-O-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate |
Stereochemistry | (2S,3R) |
Chiral Centers | 2 (C2, C3) |
The isomeric SMILES string CCOC(=O)[C@@H]1[C@H](OC(C)(C)C)OCCN1C
reflects its stereochemical configuration, critical for its enantioselective applications .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) analysis of analogous morpholine derivatives reveals distinct splitting patterns for protons adjacent to chiral centers. For instance, the methyl group at C2 typically appears as a doublet (δ 1.2–1.4 ppm) due to coupling with the neighboring C3 proton . Density functional theory (DFT) calculations predict a puckered ring conformation, with the tert-butyl group adopting an equatorial position to minimize steric strain .
Synthetic Methodologies
Stereoselective Synthesis
The (2S,3R) configuration is achieved via asymmetric catalysis or chiral resolution. A representative route involves:
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Morpholine Ring Formation: Condensation of (S)-2-methylaziridine with diethyl oxalate under basic conditions yields a racemic morpholine precursor.
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Chiral Resolution: Enzymatic hydrolysis using lipases (e.g., Candida antarctica) selectively cleaves the ethyl ester of the undesired (2R,3S) enantiomer, leaving the target (2S,3R) isomer intact .
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Esterification: The resolved alcohol undergoes tert-butoxycarbonylation using Boc₂O in the presence of DMAP to install the tert-butyl group .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Aziridine Condensation | Diethyl oxalate, K₂CO₃, 80°C | 65 |
Enzymatic Resolution | Lipase PS, pH 7.0, 37°C | 48 |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 89 |
Industrial Scalability
Continuous flow reactors enhance the scalability of the synthesis by improving heat transfer and reducing reaction times. Purification via simulated moving bed (SMB) chromatography ensures high enantiomeric excess (ee > 98%) in multikilogram batches .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The ethyl ester undergoes transesterification with primary alcohols (e.g., methanol, benzyl alcohol) under acidic or basic conditions. For example, treatment with NaOMe in MeOH replaces the ethyl group with methyl, enabling diversification of the ester moiety .
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester groups to primary alcohols, yielding a diol intermediate. Over-reduction is mitigated by using stoichiometric LiAlH₄ at −78°C .
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Oxidation: Jones oxidation (CrO₃/H₂SO₄) converts the morpholine ring’s methyl group to a carboxylic acid, though competing ring-opening reactions necessitate careful temperature control .
Applications in Pharmaceutical Research
Chiral Auxiliary in Asymmetric Synthesis
The compound’s rigid morpholine scaffold and chiral centers make it a valuable template for constructing β-amino alcohol motifs in HIV protease inhibitors (e.g., amprenavir) . Its tert-butyl group enhances solubility in nonpolar solvents, facilitating phase-transfer catalysis.
Biological Activity
Preliminary assays indicate moderate inhibitory activity against Mycobacterium tuberculosis (MIC = 32 µg/mL), likely due to interference with cell wall biosynthesis . Further structure-activity relationship (SAR) studies are required to optimize potency.
Comparison with Stereoisomers
The (2S,3R) isomer demonstrates distinct crystallization behavior compared to its (2R,3S) counterpart. Differential scanning calorimetry (DSC) reveals a higher melting point (mp = 112°C vs. 98°C), attributed to enhanced crystal packing efficiency . Enzymatic recognition also varies; pig liver esterase (PLE) hydrolyzes the (2R,3S) isomer 3-fold faster due to steric complementarity in the active site .
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